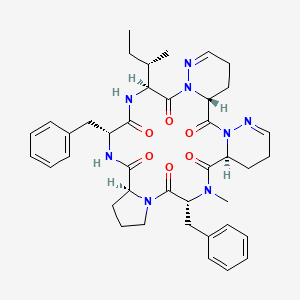

L-365209

Description

Properties

Molecular Formula |

C40H50N8O6 |

|---|---|

Molecular Weight |

738.9 g/mol |

IUPAC Name |

(1R,8S,11R,17S,20R,23S)-11,20-dibenzyl-23-[(2S)-butan-2-yl]-10-methyl-3,4,10,13,19,22,25,26-octazatetracyclo[23.4.0.03,8.013,17]nonacosa-4,26-diene-2,9,12,18,21,24-hexone |

InChI |

InChI=1S/C40H50N8O6/c1-4-26(2)34-40(54)48-32(19-12-22-42-48)39(53)47-31(18-11-21-41-47)37(51)45(3)33(25-28-16-9-6-10-17-28)38(52)46-23-13-20-30(46)36(50)43-29(35(49)44-34)24-27-14-7-5-8-15-27/h5-10,14-17,21-22,26,29-34H,4,11-13,18-20,23-25H2,1-3H3,(H,43,50)(H,44,49)/t26-,29+,30-,31-,32+,33+,34-/m0/s1 |

InChI Key |

IFHSSGUGRIXWQU-NSTWBPGMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N2[C@H](CCC=N2)C(=O)N3[C@@H](CCC=N3)C(=O)N([C@@H](C(=O)N4CCC[C@H]4C(=O)N[C@@H](C(=O)N1)CC5=CC=CC=C5)CC6=CC=CC=C6)C |

Canonical SMILES |

CCC(C)C1C(=O)N2C(CCC=N2)C(=O)N3C(CCC=N3)C(=O)N(C(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC5=CC=CC=C5)CC6=CC=CC=C6)C |

Synonyms |

cyclo(Ile-2,3,4,5-tetrahydro-3-pyridazincecarbonyl-2,3,4,5-tetrahydro-3-pyridazinecarbonyl-N-Me-Phe-Pro-Phe) L 365,209 L 365209 L-365209 |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of Integrin Alpha 4 in Lymphocyte Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integrin alpha 4 (α4), a key adhesion molecule expressed on the surface of lymphocytes, plays a pivotal role in mediating immune cell trafficking, adhesion, and signaling. This technical guide provides an in-depth exploration of the function of Integrin α4, primarily as part of the heterodimers α4β1 (VLA-4) and α4β7. We delve into its critical interactions with its ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which govern lymphocyte migration to sites of inflammation and lymphoid tissues. Furthermore, this guide details the intricate signaling pathways initiated upon α4 integrin engagement, influencing lymphocyte activation, differentiation, and survival. Quantitative data on binding affinities, cellular expression, and adhesion dynamics are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and visual representations of signaling cascades and experimental workflows are provided to facilitate a comprehensive understanding of Integrin α4's function in the immune system.

Introduction

Integrins are a family of heterodimeric transmembrane receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions. The α4 integrin subunit can pair with either the β1 or β7 integrin subunit to form α4β1 (Very Late Antigen-4, VLA-4) and α4β7, respectively. These heterodimers are crucial for the proper functioning of the immune system, particularly in directing the movement of lymphocytes.[1][2]

-

Integrin α4β1 (VLA-4) is broadly expressed on lymphocytes, monocytes, and eosinophils and primarily interacts with VCAM-1, which is upregulated on inflamed endothelial cells, and with a specific domain of fibronectin in the ECM.[3] This interaction is fundamental for lymphocyte recruitment to inflamed tissues throughout the body.

-

Integrin α4β7 is preferentially expressed on gut-homing lymphocytes and binds to MAdCAM-1, which is constitutively expressed on the high endothelial venules (HEVs) of Peyer's patches and mesenteric lymph nodes, thereby directing lymphocytes to mucosal tissues.[4][5][6]

Beyond its adhesive functions, Integrin α4 acts as a signaling receptor, initiating intracellular cascades that modulate lymphocyte behavior, including proliferation, cytokine production, and survival.[7][8] This dual role as both an adhesion molecule and a signaling receptor makes Integrin α4 a prime target for therapeutic intervention in various inflammatory and autoimmune diseases.

Data Presentation: Quantitative Analysis of Integrin α4 Function

To provide a clear and comparative overview, the following tables summarize key quantitative data related to Integrin α4 function.

| Parameter | Integrin/Ligand | Value | Cell Type/System | Reference |

| Binding Affinity (Kd) | α4β1 / VCAM-1 | 41.82 ± 2.36 nM | In solution (FRET assay) | [9] |

| α4β7 / MAdCAM-1 | Not explicitly found | |||

| Phosphorylation Stoichiometry | α4 (Ser988) | >60% | Jurkat T cells | [7] |

Table 1: Binding Affinities and Post-Translational Modifications. This table presents the dissociation constant (Kd) for the α4β1-VCAM-1 interaction and the stoichiometry of α4 phosphorylation.

| Lymphocyte Subset | Integrin Expression (Mean Fluorescence Intensity - MFI) | Experimental Condition | Reference |

| Th1 cells | High | In vitro polarized MOG-specific T cells | [4][10] |

| Th17 cells | Low | In vitro polarized MOG-specific T cells | [4][10] |

| Th1 cells | MFI ≈ 35.7 (CD44) | In vitro polarized MOG-specific Th1 cells | [11] |

| Th17 cells | MFI ≈ 62.3 (CD44) | In vitro polarized MOG-specific Th17 cells | [11] |

| Th17 cells expressing α4β7 | 54% | In vitro polarized MOG-specific T cells | [11] |

| Th1 cells expressing α4β7 | 31.4% | In vitro polarized MOG-specific T cells | [11] |

Table 2: Differential Expression of Integrin α4 on T Helper Subsets. This table highlights the varied expression levels of α4 integrin on different T helper lymphocyte subsets, a factor that influences their trafficking potential.

| Experimental Condition | Adhesion Metric | Value | Cell Type | Reference |

| TNF-α stimulated HUVEC | Inhibition of PBL adherence by anti-VCAM-1 mAb | Significant | Human Peripheral Blood Lymphocytes | [12] |

| ICAM-1 KO mice + TNF-α | Adhered leukocytes/100µm vessel | ~2.5 | Murine leukocytes | |

| ICAM-1 KO mice + TNF-α + anti-VCAM-1 Ab | Adhered leukocytes/100µm vessel | ~0.7 | Murine leukocytes | [13] |

| RPMI 8866 cells on MAdCAM-1 under flow (1 dyn/cm²) | Adherent cells | Stimulated with CCL25 > Unstimulated | RPMI 8866 (α4β7+) |

Table 3: Quantitative Data from Lymphocyte Adhesion Assays. This table provides examples of quantitative outcomes from adhesion assays, demonstrating the role of the α4 integrin-ligand axis in lymphocyte attachment.

Signaling Pathways of Integrin α4

Engagement of Integrin α4 with its ligands initiates bidirectional signaling ("inside-out" and "outside-in") that is crucial for regulating its adhesive activity and for eliciting cellular responses.

Inside-Out Signaling: Activating Integrin α4

The affinity of α4 integrins for their ligands is dynamically regulated by intracellular signals, a process known as "inside-out" signaling. This ensures that lymphocytes adhere firmly to the endothelium only at appropriate times and locations. A key pathway involves the small GTPase Rap1.

Upon chemokine stimulation, Guanine nucleotide Exchange Factors (GEFs) activate Rap1 by promoting the exchange of GDP for GTP.[14] Active Rap1-GTP recruits the adaptor protein RIAM (Rap1-interacting adaptor molecule) to the plasma membrane, which in turn recruits and activates talin.[8][15] Talin then binds to the cytoplasmic tail of the β integrin subunit, disrupting the interaction between the α and β cytoplasmic tails and inducing a conformational change in the extracellular domain of the integrin to a high-affinity state.[13][16][17] Kindlin proteins act as co-activators in this process.[16]

Outside-In Signaling: Downstream of Ligand Binding

Upon binding to VCAM-1 or MAdCAM-1, clustered α4 integrins initiate "outside-in" signaling cascades that influence various cellular functions. A prominent pathway involves the recruitment and activation of the focal adhesion protein paxillin (B1203293).

The cytoplasmic tail of the α4 subunit directly binds to paxillin.[7][18] This interaction is regulated by the phosphorylation of Serine 988 on the α4 tail; phosphorylation inhibits paxillin binding.[7] The α4-paxillin complex can then recruit and activate other signaling molecules, including Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[19][20] This leads to the activation of small GTPases like Rac, which in turn regulate the actin cytoskeleton to control cell migration.[4] The α4-paxillin complex can also recruit Arf-GAP, which locally inhibits Rac activation, contributing to the polarization of migrating cells.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of Integrin α4 in lymphocytes.

Lymphocyte Adhesion Assay under Shear Flow

This assay simulates the physiological conditions of lymphocyte adhesion to the endothelium in blood vessels.

Methodology:

-

Chamber Preparation:

-

Coat the channels of a microfluidic chamber (e.g., Ibidi µ-Slide) with a solution of recombinant VCAM-1 or MAdCAM-1 (typically 5-10 µg/mL in PBS) overnight at 4°C.

-

Wash the channels with PBS and block non-specific binding sites with a solution of 1% Bovine Serum Albumin (BSA) in PBS for at least 1 hour at room temperature.[21]

-

-

Cell Preparation:

-

Isolate lymphocytes from peripheral blood or lymphoid tissues.

-

Resuspend the cells in assay medium (e.g., RPMI 1640 with 2% FCS) at a concentration of 0.5 x 10^6 cells/mL.

-

-

Adhesion Assay:

-

Assemble the flow chamber on the stage of an inverted microscope equipped with a camera.

-

Connect the chamber to a syringe pump.

-

Perfuse the lymphocyte suspension through the chamber at a defined physiological shear stress (e.g., 0.5-2.0 dyn/cm²).[21]

-

Record videos of lymphocyte interactions with the coated surface for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Analyze the recorded videos to quantify the number of tethering, rolling, and firmly adherent lymphocytes per unit area.

-

Track individual cells to determine their rolling velocity.

-

Flow Cytometry for Integrin α4 Expression

This protocol details the quantification of Integrin α4 surface expression on lymphocyte subsets.

Methodology:

-

Cell Preparation:

-

Prepare a single-cell suspension of lymphocytes from blood or tissue.

-

Perform red blood cell lysis if necessary.

-

Wash the cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Adjust the cell concentration to 1 x 10^7 cells/mL.

-

-

Staining:

-

Aliquot 100 µL of the cell suspension into FACS tubes.

-

Add a viability dye to distinguish live from dead cells.

-

Block Fc receptors with an anti-CD16/32 antibody.

-

Add a cocktail of fluorescently-labeled antibodies including anti-Integrin α4 (e.g., FITC-conjugated) and antibodies to identify lymphocyte subsets (e.g., anti-CD4, anti-CD8, anti-IFN-γ for Th1, anti-IL-17 for Th17).

-

Incubate for 30 minutes at 4°C in the dark.

-

For intracellular cytokine staining (for Th1/Th17 identification), fix and permeabilize the cells according to the manufacturer's protocol after surface staining.

-

-

Data Acquisition and Analysis:

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in 300-500 µL of FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo). Gate on the lymphocyte population, then on specific subsets (e.g., CD4+ T cells), and quantify the Mean Fluorescence Intensity (MFI) of the Integrin α4 stain.[4][10]

-

Rap1 Activation Assay (Pull-down)

This assay measures the amount of active, GTP-bound Rap1 in lymphocytes.

Methodology:

-

Cell Lysis:

-

Stimulate lymphocytes with an appropriate agonist (e.g., chemokine) for a short period.

-

Lyse the cells on ice with a lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation.

-

-

Pull-down of Active Rap1:

-

Incubate the cell lysate with RalGDS-RBD (Rap1-binding domain of RalGDS) agarose (B213101) beads for 1 hour at 4°C with gentle agitation. These beads will specifically bind to GTP-bound (active) Rap1.[11][18]

-

As controls, load aliquots of lysate with non-hydrolyzable GTPγS (positive control) or GDP (negative control) before adding the beads.[11]

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for Rap1.

-

Detect the primary antibody with a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

-

Quantify the band intensity to determine the relative amount of active Rap1 in each sample.

-

Conclusion

Integrin α4 is a central player in the adaptive immune response, orchestrating the precise trafficking and localization of lymphocytes. Its dual function as both a physical tether and a signaling hub makes it a molecule of significant interest for both fundamental research and clinical applications. The ability of α4 integrins to mediate lymphocyte adhesion to VCAM-1 and MAdCAM-1 is tightly regulated by intricate "inside-out" signaling pathways, ensuring that these interactions occur with spatial and temporal precision. Conversely, the "outside-in" signals initiated upon ligand binding modulate a variety of lymphocyte functions, from migration to activation and survival. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted roles of Integrin α4 and to explore its potential as a therapeutic target for a range of inflammatory and autoimmune disorders. A deeper understanding of the molecular mechanisms governing Integrin α4 function will undoubtedly pave the way for the development of more specific and effective immunomodulatory therapies.

References

- 1. Rap1 organizes lymphocyte front-back polarity via RhoA signaling and talin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrin α4β7 switches its ligand specificity via distinct conformer-specific activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Th17 lymphocytes traffic to the central nervous system independently of α4 integrin expression during EAE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha 4 beta 7 integrin mediates lymphocyte binding to the mucosal vascular addressin MAdCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Force-Dependent Mechanism of an Integrin α4β7–MAdCAM-1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation of the integrin alpha 4 cytoplasmic domain regulates paxillin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kindlins, Integrin Activation and the Regulation of Talin Recruitment to αIIbβ3 | PLOS One [journals.plos.org]

- 8. Signaling by vascular cell adhesion molecule-1 (VCAM-1) through VLA-4 promotes CD3-dependent T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Alpha4 beta7 integrin controls Th17 cell trafficking in the spinal cord leptomeninges during experimental autoimmune encephalomyelitis [frontiersin.org]

- 11. Vascular cell adhesion molecule-1 mediates lymphocyte adherence to cytokine-activated cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rap1 up-regulation and activation on plasma membrane regulates T cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Force-Dependent Mechanism of an Integrin α4β7-MAdCAM-1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Binding of paxillin to alpha4 integrins modifies integrin-dependent biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Paxillin binding to the alpha 4 integrin subunit stimulates LFA-1 (integrin alpha L beta 2)-dependent T cell migration by augmenting the activation of focal adhesion kinase/proline-rich tyrosine kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Control of cell adhesion dynamics by Rap1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.biologists.com [journals.biologists.com]

- 21. Rap1 translates chemokine signals to integrin activation, cell polarization, and motility across vascular endothelium under flow - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Integrin Alpha 4 (ITGA4) in Inflammatory Diseases: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Integrin alpha 4 (ITGA4), a key cell adhesion molecule, plays a pivotal role in the pathogenesis of numerous inflammatory diseases. By forming heterodimers with β1 and β7 integrins, it mediates the trafficking and recruitment of leukocytes to sites of inflammation. Dysregulation of ITGA4 expression and function is a hallmark of autoimmune disorders such as multiple sclerosis, inflammatory bowel disease, and rheumatoid arthritis. This document provides a comprehensive overview of ITGA4's molecular structure, its function in immune cell migration, the signaling pathways it governs, and its validation as a therapeutic target. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a technical resource for the scientific community.

Introduction to ITGA4

Integrin alpha 4, also known as CD49d, is a transmembrane glycoprotein (B1211001) that belongs to the integrin alpha chain family.[1] Integrins are essential for cell-cell and cell-extracellular matrix (ECM) interactions, influencing cell adhesion, migration, proliferation, and signaling.[2][3] ITGA4 is critically involved in immune surveillance and the inflammatory response by controlling the movement of leukocytes from the bloodstream into tissues.[4][5] Its central role in leukocyte trafficking has made it a significant target for therapeutic intervention in chronic inflammatory conditions.[6][7]

Molecular Structure and Ligand Interactions

ITGA4 does not function alone but forms two functionally distinct heterodimeric receptors by pairing with two different β subunits:[6][8]

-

α4β1 (Very Late Antigen-4, VLA-4): This complex is expressed on most leukocytes, including lymphocytes, monocytes, and eosinophils.[9] It primarily binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) , which is expressed on the surface of endothelial cells upon stimulation by inflammatory cytokines.[7][10]

-

α4β7 (LPAM-1): This integrin is predominantly found on gut-homing T lymphocytes.[2] Its primary ligand is the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) , which is mainly expressed on the endothelium of post-capillary high endothelial venules in the gut-associated lymphoid tissue.[7][11]

These interactions are fundamental for the adhesion and subsequent migration of leukocytes across the vascular endothelium into inflamed tissues.[12][13]

The Role of ITGA4 in Leukocyte Trafficking and Extravasation

Leukocyte extravasation is a multi-step process that allows immune cells to exit the bloodstream and enter tissues. ITGA4 is crucial for the firm adhesion step of this cascade.

Leukocyte Adhesion Cascade

The process involves initial tethering and rolling of leukocytes along the endothelial surface, followed by activation, firm adhesion, and finally, transmigration through the endothelial layer. The interaction between ITGA4 on leukocytes and its ligands (VCAM-1 or MAdCAM-1) on endothelial cells mediates the firm adhesion necessary to withstand the shear forces of blood flow, allowing the leukocyte to stop and migrate into the tissue.[4]

References

- 1. ITGA4 | Cancer Genetics Web [cancerindex.org]

- 2. The silencing effect of miR-30a on ITGA4 gene expression in vitro: an approach for gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrins and their ligands in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Alpha 4 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | ITGA4 as a potential prognostic and immunotherapeutic biomarker in human cancer and its clinical significance in gastric cancer: an integrated analysis and validation [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Integrin α4β1/VCAM-1 Interaction Evokes Dynamic Cell Aggregation Between Immune Cells and Human Lung Microvascular Endothelial Cells at Infectious Hemolysis [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Alpha4 integrin binding interfaces on VCAM-1 and MAdCAM-1. Integrin binding footprints identify accessory binding sites that play a role in integrin specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Technical Guide: sc-365209 Anti-Integrin α4 (CD49d) Antibody

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sc-365209 antibody, focusing on its target, specificity, and applications in scientific research. The information presented herein is intended to support researchers in the effective use of this antibody for the study of Integrin α4 (ITGA4), also known as CD49d.

Introduction to Integrin α4 (CD49d)

Integrins are a family of heterodimeric transmembrane receptors composed of non-covalently associated α and β subunits.[1] These receptors are crucial mediators of cell-extracellular matrix (ECM) and cell-cell interactions, playing a pivotal role in cell adhesion, migration, proliferation, and survival. The integrin family consists of at least 18 α and 8 β subunits, which can form more than 20 different receptors with distinct tissue distributions and ligand specificities.

The Integrin α4 subunit, encoded by the ITGA4 gene in humans, is a key component of the α4β1 (VLA-4) and α4β7 integrins.[2] Unlike some other integrin α chains, α4 does not contain an I-domain and does not undergo disulfide-linked cleavage. Integrin α4-containing heterodimers are expressed on the surface of various cell types, including lymphocytes, monocytes, and eosinophils. They bind to ligands such as vascular cell adhesion molecule-1 (VCAM-1), fibronectin, and mucosal addressin cell adhesion molecule-1 (MAdCAM-1).[2] This binding is essential for leukocyte trafficking, immune responses, and developmental processes.

sc-365209 Antibody Specificity and Properties

The sc-365209 antibody is a mouse monoclonal antibody of the IgG2b κ isotype.[3] It is specifically designed to detect Integrin α4 of human origin.[3] The antibody was raised against a peptide corresponding to amino acids 796-1005 mapping near the C-terminus of human Integrin α4.[3]

Table 1: sc-365209 Antibody Specifications

| Property | Specification |

| Host Species | Mouse |

| Isotype | IgG2b κ |

| Clonality | Monoclonal |

| Immunogen | Amino acids 796-1005 of human Integrin α4[3] |

| Target | Integrin α4 (ITGA4, CD49d) |

| Specificity | Human |

| Molecular Weight of Target | 150 kDa[3] |

| Conjugations Available | Unconjugated, Agarose (B213101), HRP, PE, FITC, Alexa Fluor® dyes[3] |

Quantitative Data for Applications

The sc-365209 antibody is validated for use in several key immunological and protein detection assays. The following table summarizes the recommended starting dilutions and concentration ranges for various applications. It is important to note that optimal dilutions should be determined experimentally by the end-user.

Table 2: Recommended Starting Dilutions and Concentrations for sc-365209

| Application | Starting Dilution | Dilution Range | Concentration |

| Western Blotting (WB) | 1:100[3] | 1:100 - 1:1000[3] | 2 - 0.2 µg/mL |

| Immunoprecipitation (IP) | 1-2 µg per 100-500 µg of total protein[3] | - | 1-2 µg per 1 mL of cell lysate[3] |

| Immunofluorescence (IF) | 1:50[3] | 1:50 - 1:500[3] | 4 - 0.4 µg/mL |

| Immunohistochemistry (Paraffin) (IHC-P) | 1:50[3] | 1:50 - 1:500[3] | 4 - 0.4 µg/mL |

| Solid Phase ELISA | 1:30[3] | 1:30 - 1:3000[3] | 6.7 - 0.067 µg/mL |

Experimental Protocols

The following sections provide detailed, generalized protocols for the key applications of the sc-365209 antibody. These should be considered as starting points and may require optimization for specific experimental conditions.

Western Blotting (WB)

Objective: To detect Integrin α4 in whole-cell lysates.

Recommended Positive Controls: MOLT-4 or Jurkat whole-cell lysates.[3]

Protocol:

-

Sample Preparation:

-

Lyse cells in RIPA buffer supplemented with protease inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Mix 20-30 µg of total protein with 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE:

-

Load samples onto a 7.5% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer proteins to a nitrocellulose or PVDF membrane at 100V for 1 hour at 4°C.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with sc-365209 antibody diluted in blocking buffer (e.g., 1:100 to 1:1000) overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with an HRP-conjugated anti-mouse IgG secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Immunohistochemistry (Paraffin-Embedded Sections) (IHC-P)

Objective: To localize Integrin α4 expression in formalin-fixed, paraffin-embedded tissue sections.

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by incubating slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.[4]

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate sections in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

-

Rinse with PBS.

-

-

Blocking:

-

Block non-specific binding by incubating sections with 5% normal goat serum in PBST for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate sections with sc-365209 antibody diluted in blocking buffer (e.g., 1:50 to 1:500) overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Wash slides three times for 5 minutes each with PBST.

-

-

Secondary Antibody Incubation:

-

Incubate sections with a biotinylated anti-mouse IgG secondary antibody for 30 minutes at room temperature.

-

-

Detection:

-

Incubate with streptavidin-HRP for 30 minutes.

-

Develop the signal with a DAB substrate kit.

-

Counterstain with hematoxylin.

-

-

Dehydration and Mounting:

-

Dehydrate sections through a graded series of ethanol and xylene.

-

Mount with a permanent mounting medium.

-

Immunofluorescence (IF)

Objective: To visualize the subcellular localization of Integrin α4 in cultured cells.

Protocol:

-

Cell Seeding:

-

Seed cells on sterile glass coverslips and allow them to adhere and grow to 50-70% confluency.

-

-

Fixation:

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Rinse three times with PBS.

-

-

Permeabilization:

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Rinse three times with PBS.

-

-

Blocking:

-

Block with 1% BSA in PBST for 30 minutes.

-

-

Primary Antibody Incubation:

-

Incubate cells with sc-365209 antibody diluted in blocking buffer (e.g., 1:50 to 1:500) for 1 hour at room temperature or overnight at 4°C.

-

-

Washing:

-

Wash three times for 5 minutes each with PBST.

-

-

Secondary Antibody Incubation:

-

Incubate with a fluorescently labeled anti-mouse IgG secondary antibody (e.g., Alexa Fluor® 488) for 1 hour at room temperature in the dark.

-

-

Washing and Mounting:

-

Wash three times for 5 minutes each with PBST.

-

Mount coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Immunoprecipitation (IP)

Objective: To isolate Integrin α4 and its interacting proteins from a cell lysate.

Protocol:

-

Cell Lysate Preparation:

-

Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) with protease inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Pre-clearing (Optional):

-

Incubate the lysate with Protein A/G agarose beads for 30 minutes at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Add 1-2 µg of sc-365209 antibody to 100-500 µg of cell lysate.

-

Incubate with gentle rotation for 1-2 hours at 4°C.

-

Add 20 µL of Protein A/G agarose bead slurry and incubate for another hour or overnight at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation.

-

Wash the beads three to four times with cold lysis buffer.

-

-

Elution:

-

Elute the protein complexes by resuspending the beads in 2x Laemmli sample buffer and boiling for 5 minutes.

-

Pellet the beads and collect the supernatant for analysis by Western blotting.

-

Signaling Pathways and Experimental Workflows

Integrin α4 Signaling Pathway

Integrin α4 plays a crucial role in "outside-in" signaling, where ligand binding to the extracellular domain triggers intracellular signaling cascades. These pathways regulate a variety of cellular processes, including cell migration, proliferation, and survival. A key mechanism involves the recruitment of scaffolding and signaling proteins to the cytoplasmic tail of the integrin subunits. The cytoplasmic domain of Integrin α4 has been shown to directly bind to paxillin, a focal adhesion adapter protein.[2] This interaction can lead to the activation of focal adhesion kinase (FAK) and Src family kinases, which in turn can activate downstream pathways such as the PI3K/AKT and Ras/ERK/MAPK pathways.[2]

Experimental Workflow: Co-Immunoprecipitation followed by Western Blot

This workflow illustrates the use of sc-365209 to identify protein-protein interactions with Integrin α4.

References

Integrin alpha 4 (A-7) antibody isotype and clonality

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Integrin alpha 4 (A-7) monoclonal antibody, a critical tool for researchers studying cell adhesion, migration, and signaling. This document details the antibody's core characteristics, recommended applications with associated protocols, and the signaling pathways involving Integrin alpha 4.

Core Antibody Characteristics

The Integrin alpha 4 (A-7) antibody is a mouse monoclonal antibody with the catalog number sc-365209 from Santa Cruz Biotechnology.[1] It is of the IgG2b κ isotype and is raised against a peptide mapping near the C-terminus of Integrin alpha 4 of human origin.[1][2]

| Property | Specification | Source |

| Host Species | Mouse | [1][2] |

| Isotype | IgG2b κ | [1][2] |

| Clonality | Monoclonal | [1][2] |

| Clone Name | A-7 | [2] |

| Immunogen | Amino acids 796-1005 of human Integrin α4 | [1][2] |

| Purification | Protein A/G purification | Not explicitly stated, but standard for monoclonal antibodies. |

| Supplied Concentration | 200 µg/ml | [1] |

Recommended Applications and Quantitative Data

The Integrin alpha 4 (A-7) antibody is recommended for a variety of immunoassays. The following table summarizes the manufacturer's recommended starting dilutions. It is important to note that optimal dilutions should be determined experimentally by the end-user.

| Application | Recommended Starting Dilution | Dilution Range |

| Western Blot (WB) | 1:100 | 1:100 - 1:1000 |

| Immunoprecipitation (IP) | 1-2 µg per 100-500 µg of total protein | Not Applicable |

| Immunofluorescence (IF) | 1:50 | 1:50 - 1:500 |

| Immunohistochemistry (Paraffin) (IHC(P)) | 1:50 | 1:50 - 1:500 |

| Enzyme-Linked Immunosorbent Assay (ELISA) | 1:30 | 1:30 - 1:3000 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for specific experimental conditions.

Western Blotting

This protocol outlines the basic steps for detecting Integrin alpha 4 in whole-cell lysates.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Integrin alpha 4 (A-7) antibody (sc-365209)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Sample Preparation: Lyse cells in lysis buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration using a standard assay (e.g., BCA).

-

Electrophoresis: Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the Integrin alpha 4 (A-7) antibody, diluted in blocking buffer (e.g., 1:200), overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-mouse secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunoprecipitation

This protocol describes the enrichment of Integrin alpha 4 from cell lysates.

Materials:

-

Non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors

-

Integrin alpha 4 (A-7) antibody (sc-365209)

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash buffer

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)

Protocol:

-

Lysate Preparation: Prepare cell lysates using a non-denaturing lysis buffer. Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C, followed by centrifugation.

-

Immunoprecipitation: Add 1-2 µg of Integrin alpha 4 (A-7) antibody to 500 µg of pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with cold wash buffer.

-

Elution: Elute the immunoprecipitated proteins from the beads by adding elution buffer. For analysis by Western Blot, add Laemmli buffer and boil for 5-10 minutes.

Signaling Pathways and Experimental Workflows

Visual representations of the Integrin alpha 4 signaling pathway and common experimental workflows are provided below using Graphviz.

Integrin alpha 4 Signaling Pathway

Integrin alpha 4, as part of the α4β1 (VLA-4) and α4β7 heterodimers, plays a crucial role in cell adhesion to the extracellular matrix (ECM) and other cells, thereby activating downstream signaling cascades that regulate cell migration, proliferation, and survival.

References

An In-depth Technical Guide to the Expression of Integrin alpha 4 (CD49d)

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Integrin alpha 4 (ITGA4), a crucial cell adhesion molecule involved in immune response, cell migration, and signaling. We will delve into its expression across various cell types, the signaling pathways it governs, and detailed protocols for its detection and analysis.

Introduction to Integrin alpha 4

Integrin alpha 4 (also known as CD49d) is a protein subunit that belongs to the integrin family of cell surface receptors.[1] Integrins are essential for cell-cell and cell-extracellular matrix (ECM) interactions and function as transmembrane heterodimers, composed of an alpha (α) and a beta (β) subunit.[1][2] The ITGA4 subunit primarily pairs with either the β1 subunit (CD29) to form the Very Late Antigen-4 (VLA-4) receptor, or the β7 subunit to form the LPAM-1 receptor.[3][4]

VLA-4 (α4β1) is a key receptor for Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on activated vascular endothelium, and for specific domains within the ECM protein fibronectin.[2][3][5] The α4β7 integrin is a primary receptor for the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[2][6] These interactions are fundamental to leukocyte trafficking, homing to inflammatory sites, and retention of hematopoietic stem cells in the bone marrow.[3][7][8] Given its central role in inflammation and cell migration, ITGA4 is a significant therapeutic target for diseases like multiple sclerosis and Crohn's disease.[9]

Expression of Integrin alpha 4 in Different Cell Types

Integrin alpha 4 is widely expressed, particularly on hematopoietic cells, but also on several non-hematopoietic cell types. Its expression level can be constitutive or induced upon cell activation, and it varies significantly between cell lineages and differentiation states.

Table 1: Summary of Integrin alpha 4 (CD49d) Expression and Function

| Cell Type Category | Specific Cell Type / Subset | Typical Expression Level | Primary Ligands | Key Functions Mediated by ITGA4 |

| Immune Cells | Naïve T-Lymphocytes (CD4+) | Intermediate | VCAM-1, Fibronectin | Recirculation, Adhesion to endothelium |

| Memory T-Lymphocytes (CD4+) | Heterogeneous (subsets are high or low) | VCAM-1, Fibronectin | Homing to inflammatory sites, Tissue retention | |

| Th17 T-Lymphocytes | High | VCAM-1, MAdCAM-1 | Trafficking to the central nervous system and gut[10] | |

| B-Lymphocytes | High on resting peripheral blood B-cells; inducible on lymphoid tissue B-cells[11] | VCAM-1, Fibronectin | Adhesion, Homing, Cell aggregation[11] | |

| Monocytes | High | VCAM-1, Fibronectin | Extravasation into tissues, Inflammatory response | |

| Eosinophils / Basophils | High | VCAM-1, Fibronectin | Recruitment to sites of allergic inflammation | |

| Hematopoietic Stem & Progenitor Cells (HSPCs) | Hematopoietic Stem Cells (HSCs) | Constitutively Active[7][12] | VCAM-1, Fibronectin | Bone marrow homing, Retention in the stem cell niche, Self-renewal[3][7][8] |

| Hematopoietic Progenitor Cells | High | VCAM-1, Fibronectin | Mobilization and trafficking[12] | |

| Non-Hematopoietic Cells | Dermal Fibroblasts | Present | Fibronectin | Cell attachment to extracellular matrix[5] |

| Endothelial Cells | Present (marks earliest hematopoietic precursors)[13] | Fibronectin | Cell motility, Angiogenesis modulation[9] | |

| Cancer Cells | B-lineage Acute Lymphoblastic Leukemia (ALL) | High | VCAM-1, Fibronectin | Adhesion to bone marrow stroma, Chemoresistance (CAM-DR)[3] |

| Melanoma | Present on some subtypes | VCAM-1 | Transendothelial migration, Metastasis[9] |

Integrin alpha 4 Signaling Pathways

Integrin α4 mediates bidirectional signaling across the plasma membrane. "Inside-out" signaling involves intracellular signals that increase the affinity of the integrin for its ligands. "Outside-in" signaling is triggered by ligand binding to the integrin, leading to the activation of intracellular pathways that control cell migration, proliferation, and survival.[3]

Upon binding to ligands like VCAM-1, ITGA4 clustering activates downstream signaling cascades. A key pathway involves the recruitment of adaptor proteins like paxillin (B1203293) to the cytoplasmic tail of the α4 subunit.[3][9] This leads to the activation of Focal Adhesion Kinase (FAK) and Src-family kinases (SFKs), which in turn can activate the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway, a critical regulator of cell survival and proliferation.[3][9]

Experimental Protocols for Detecting Integrin alpha 4 Expression

The quantification and localization of ITGA4 are critical for both basic research and clinical applications. Below are detailed protocols for the most common techniques.

This protocol is designed for the quantitative analysis of ITGA4 on the surface of leukocytes from peripheral blood or cell culture.

-

Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation (e.g., Ficoll-Paque) or use cultured cells.

-

Wash cells twice with ice-cold FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).

-

Resuspend cells to a concentration of 1x10⁷ cells/mL in FACS buffer.

-

Aliquot 100 µL (1x10⁶ cells) into each flow cytometry tube.

-

-

Fc Receptor Blocking (Optional but Recommended):

-

Add an Fc blocking reagent (e.g., Human TruStain FcX™) to each tube and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

-

-

Antibody Staining:

-

Add a fluorochrome-conjugated anti-human CD49d antibody (e.g., clone HP2/1) at the manufacturer's recommended concentration (typically ~1 µg/10⁶ cells).[14]

-

If performing multi-color analysis, add other antibodies against cell lineage markers (e.g., CD3 for T cells, CD19 for B cells, CD14 for monocytes).

-

Vortex gently and incubate for 30 minutes at 4°C in the dark.

-

-

Wash:

-

Add 2 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant carefully. Repeat the wash step.

-

-

Data Acquisition:

-

Resuspend the cell pellet in 300-500 µL of FACS buffer. If not acquiring immediately, a fixative solution (e.g., 1% PFA) can be used.

-

Acquire samples on a flow cytometer. Be sure to include an unstained control and isotype controls to set appropriate gates and assess background fluorescence.

-

-

Data Analysis:

-

Gate on the cell population of interest based on forward and side scatter (FSC/SSC) and lineage markers.

-

Quantify the percentage of CD49d-positive cells and the mean fluorescence intensity (MFI) within the gated population.

-

This protocol allows for the visualization of ITGA4 expression within the architectural context of a tissue sample.

-

Tissue Preparation:

-

Fix fresh tissue in 10% neutral buffered formalin for 24 hours.

-

Dehydrate the tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin (B1166041) wax.

-

Cut 4-5 µm sections using a microtome and mount on positively charged slides.

-

-

Deparaffinization and Rehydration:

-

Bake slides at 60°C for 1 hour.

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through graded ethanol (100%, 95%, 70%; 2 changes each, 3 minutes each) and finally in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., Tris-EDTA buffer, pH 9.0).[15]

-

Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature for at least 20 minutes.

-

-

Staining Procedure:

-

Wash slides with PBS or TBS.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Wash and then block non-specific protein binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour at room temperature.

-

Incubate with the primary antibody against ITGA4 (e.g., a rabbit polyclonal) diluted in antibody diluent (e.g., 1:200 - 1:400) overnight at 4°C.[15]

-

-

Detection:

-

Wash slides, then apply a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour.

-

Wash, then apply a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

-

Develop the signal using a chromogen solution like DAB (3,3'-Diaminobenzidine) until a brown precipitate is visible.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin (B73222) to visualize cell nuclei.

-

Dehydrate slides, clear in xylene, and coverslip using a permanent mounting medium.

-

This protocol is used to detect and quantify the total amount of ITGA4 protein in a cell or tissue lysate.

-

Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

-

Load samples onto an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ITGA4 (e.g., at a 1:1000 - 1:3000 dilution) overnight at 4°C with gentle agitation.[15]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system or X-ray film. The expected band for ITGA4 is ~150 kDa.

-

-

Analysis:

-

Perform densitometry analysis on the bands using appropriate software. Normalize the ITGA4 signal to a loading control protein (e.g., β-actin or GAPDH) to compare expression levels across samples.

-

References

- 1. genecards.org [genecards.org]

- 2. sinobiological.com [sinobiological.com]

- 3. Role of Integrin Alpha4 in Drug Resistance of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CONTROL OF α4β7 INTEGRIN EXPRESSION AND CD4 T CELL HOMING BY THE β1 INTEGRIN SUBUNIT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression of functional alpha 4 beta 1 integrin by human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Lack of α4 integrin expression in stem cells restricts competitive function and self-renewal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lack of alpha4 integrin expression in stem cells restricts competitive function and self-renewal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ITGA4 integrin subunit alpha 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Alpha4 beta7 integrin controls Th17 cell trafficking in the spinal cord leptomeninges during experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alpha 4 beta 7 integrin mediates B cell binding to fibronectin and vascular cell adhesion molecule-1. Expression and function of alpha 4 integrins on human B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 13. Expression of alpha4-integrin defines the earliest precursor of hematopoietic cell lineage diverged from endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ITGA4 Monoclonal Antibody (HP2/1) (MA1-80529) [thermofisher.com]

- 15. Integrin alpha 4 antibody (19676-1-AP) | Proteintech [ptglab.com]

Technical Guide: Utilizing the sc-365209 Antibody for Elucidating Leukocyte Trafficking Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukocyte trafficking is a fundamental process in the immune system, orchestrating immune surveillance and response. This complex cascade of events, involving leukocyte adhesion to the vascular endothelium and subsequent migration into tissues, is tightly regulated by a series of molecular interactions. A key player in this process is Integrin α4 (also known as CD49d), a cell surface receptor that is critical for the adhesion and transendothelial migration of leukocytes. The monoclonal antibody sc-365209, which specifically targets Integrin α4, serves as an invaluable tool for researchers investigating the molecular underpinnings of leukocyte trafficking and for those involved in the development of therapeutics targeting inflammatory diseases.

This technical guide provides an in-depth overview of the sc-365209 antibody, its validated applications, detailed experimental protocols, and the signaling pathways it helps to unravel.

Antibody Specifications

The sc-365209 antibody is a mouse monoclonal antibody with an IgG2b kappa isotype. It is raised against amino acids 796-1005 near the C-terminus of human Integrin α4.[1] This antibody is recommended for the detection of Integrin α4 in human samples.[1]

| Feature | Specification |

| Catalog Number | sc-365209 |

| Target Antigen | Integrin α4 (CD49d) |

| Clonality | Monoclonal (Clone: A-7) |

| Host Species | Mouse |

| Isotype | IgG2b κ |

| Immunogen | Amino acids 796-1005 of human Integrin α4 |

| Species Reactivity | Human |

| Validated Applications | Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC), ELISA |

The Role of Integrin α4 in Leukocyte Trafficking

Integrin α4β1 (VLA-4) and α4β7 are the two main heterodimers formed by the Integrin α4 subunit. These integrins are expressed on the surface of most leukocytes, including lymphocytes, monocytes, and eosinophils. Their primary ligands on the vascular endothelium are Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), respectively. The interaction between Integrin α4 and its ligands is a critical step in the leukocyte adhesion cascade, mediating the firm adhesion of leukocytes to the blood vessel wall, a prerequisite for their subsequent migration into inflamed or infected tissues.

Signaling Pathways in Integrin α4-Mediated Leukocyte Trafficking

The binding of Integrin α4 to its ligands initiates a cascade of intracellular signaling events known as "outside-in" signaling. This signaling is crucial for regulating cell adhesion, migration, and activation. Key signaling molecules involved include Focal Adhesion Kinase (FAK), Src family kinases, and small GTPases of the Rho family. This signaling pathway ultimately leads to the reorganization of the actin cytoskeleton, which is essential for cell movement.

Experimental Protocols

The sc-365209 antibody is a versatile tool for studying Integrin α4 in various experimental settings. Below are detailed protocols for its use in key applications relevant to leukocyte trafficking research.

Immunohistochemistry (IHC) of Human Lymphoid Tissue

This protocol is adapted from the manufacturer's recommendations and is suitable for formalin-fixed, paraffin-embedded (FFPE) human lymphoid tissue sections.[1]

Materials:

-

FFPE human lymphoid tissue sections on charged slides

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

sc-365209 primary antibody (starting dilution 1:50)

-

Biotinylated secondary antibody

-

Streptavidin-HRP

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Immerse in 100% ethanol (2 x 3 minutes).

-

Immerse in 95% ethanol (1 x 3 minutes).

-

Immerse in 70% ethanol (1 x 3 minutes).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Heat slides in antigen retrieval buffer at 95-100°C for 20-40 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate with blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the sc-365209 antibody to the desired concentration (starting at 1:50) in blocking buffer.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Rinse with PBS.

-

Incubate with biotinylated secondary antibody for 30 minutes at room temperature.

-

Rinse with PBS.

-

Incubate with Streptavidin-HRP for 30 minutes at room temperature.

-

Rinse with PBS.

-

-

Chromogenic Development:

-

Incubate with DAB substrate until the desired stain intensity develops.

-

Rinse with deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through graded ethanol and xylene.

-

Mount with a permanent mounting medium.

-

Immunofluorescence (IF) of Human Leukocytes

This protocol provides a general framework for immunofluorescent staining of human leukocytes.

Materials:

-

Isolated human leukocytes

-

Poly-L-lysine coated coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

sc-365209 primary antibody (starting dilution 1:50)

-

Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)

-

DAPI

-

Mounting medium

Procedure:

-

Cell Adhesion:

-

Allow leukocytes to adhere to poly-L-lysine coated coverslips for 30 minutes.

-

-

Fixation and Permeabilization:

-

Fix cells with 4% PFA for 15 minutes.

-

Rinse with PBS.

-

Permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate with blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the sc-365209 antibody (starting at 1:50) in blocking buffer.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Rinse with PBS.

-

Incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

-

Nuclear Staining and Mounting:

-

Rinse with PBS.

-

Incubate with DAPI for 5 minutes.

-

Rinse with PBS.

-

Mount coverslips onto slides using an anti-fade mounting medium.

-

In Vitro Leukocyte Adhesion Assay (Generalized Protocol)

While a specific protocol using sc-365209 for a leukocyte adhesion assay was not found in the reviewed literature, this generalized protocol can be adapted. The optimal concentration of sc-365209 for blocking adhesion should be determined empirically.

Quantitative Data

Quantitative data on the efficacy of sc-365209 in functional assays for leukocyte trafficking is limited in the publicly available literature. However, the antibody has been successfully used for semi-quantitative analysis in IHC and for protein level determination in Western Blotting. For instance, in a study by Ding et al. (2022), sc-365209 was used for Western Blotting at a dilution of 1:1000 to detect ITGA4 (Integrin α4) expression in PC12 cells. Researchers are encouraged to perform dose-response experiments to determine the optimal antibody concentration for their specific application.

| Application | Recommended Starting Dilution | Reference |

| Western Blotting | 1:100 - 1:1000 | [1] |

| Immunoprecipitation | 1-2 µg per 100-500 µg of total protein | [1] |

| Immunofluorescence | 1:50 - 1:500 | [1] |

| Immunohistochemistry (Paraffin) | 1:50 - 1:500 | [1] |

| ELISA | 1:30 - 1:3000 | [1] |

Conclusion

The sc-365209 antibody is a powerful and specific tool for the investigation of Integrin α4's role in leukocyte trafficking. Its utility in a range of immunoassays allows for the detailed study of Integrin α4 expression, localization, and function. While this guide provides detailed protocols for its established applications, the exploration of its potential in functional assays such as leukocyte adhesion and migration studies is a promising avenue for future research. By leveraging this antibody, researchers can continue to unravel the intricate mechanisms of the immune response and develop novel therapeutic strategies for a host of inflammatory conditions.

References

ITGA4 as a Therapeutic Target in Autoimmune Disorders: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Integrin Alpha 4 (ITGA4), also known as CD49d, is a transmembrane glycoprotein (B1211001) that plays a pivotal role in mediating cell-cell and cell-matrix interactions. It is a member of the integrin family of adhesion molecules, which are crucial for a wide array of biological processes, including immune cell trafficking, inflammation, and embryogenesis. ITGA4 does not function in isolation; it forms heterodimeric complexes with either Integrin Beta 1 (ITGB1) to form Very Late Antigen-4 (VLA-4), or with Integrin Beta 7 (ITGB7) to create the α4β7 integrin complex. These complexes are predominantly expressed on the surface of leukocytes, such as lymphocytes and monocytes.

The primary ligands for VLA-4 are Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on inflamed endothelial cells, and the CS-1 domain of fibronectin, an extracellular matrix component. The α4β7 integrin, on the other hand, preferentially binds to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is primarily expressed on the endothelium of gut-associated lymphoid tissue.

The interaction between ITGA4-containing integrins and their respective ligands is a critical step in the process of leukocyte extravasation, where immune cells migrate from the bloodstream into tissues. In the context of autoimmune disorders, this process is dysregulated, leading to an excessive influx of inflammatory cells into target organs, thereby perpetuating tissue damage and disease pathology. Consequently, ITGA4 has emerged as a highly attractive therapeutic target for a range of autoimmune conditions. By blocking the function of ITGA4, it is possible to inhibit the migration of pathogenic leukocytes and ameliorate the inflammatory cascade. This whitepaper will provide a comprehensive technical overview of ITGA4 as a therapeutic target, delving into its mechanism of action, the efficacy of targeted therapies, relevant signaling pathways, and detailed experimental protocols for its investigation.

The Role of ITGA4 in Autoimmune Pathophysiology

The dysregulation of ITGA4-mediated leukocyte trafficking is a central feature in the pathogenesis of numerous autoimmune diseases. The inappropriate migration and accumulation of activated lymphocytes and other immune cells in specific tissues contribute to chronic inflammation and organ damage.

Multiple Sclerosis (MS)

In multiple sclerosis, a chronic inflammatory demyelinating disease of the central nervous system (CNS), the migration of autoreactive T lymphocytes across the blood-brain barrier (BBB) is a key pathological event. VLA-4, expressed on these pathogenic T cells, interacts with VCAM-1 on the cerebral endothelium, facilitating their entry into the CNS. This influx of inflammatory cells leads to the destruction of myelin and axons, resulting in the neurological deficits characteristic of MS.

Crohn's Disease

Crohn's disease is a type of inflammatory bowel disease (IBD) characterized by chronic inflammation of the gastrointestinal tract. The trafficking of gut-homing T lymphocytes to the inflamed intestinal tissue is mediated by the interaction between the α4β7 integrin on these cells and MAdCAM-1 on the gut endothelium. This targeted migration of inflammatory cells perpetuates the inflammatory response in the gut.

Other Autoimmune Disorders

Beyond MS and Crohn's disease, ITGA4 has been implicated in a variety of other autoimmune conditions:

-

Rheumatoid Arthritis: While the role of ITGA4 is not as central as in MS or IBD, VLA-4 is involved in the recruitment of inflammatory cells into the synovial tissue of joints, contributing to the chronic inflammation and joint destruction seen in rheumatoid arthritis.[1]

-

Systemic Lupus Erythematosus (SLE): Increased expression of ITGA4 has been observed on monocytes in patients with SLE, suggesting a role in the inflammatory processes of this systemic autoimmune disease.[2]

-

Type 1 Diabetes: Emerging evidence suggests that gut-tropic α4β7+ CD8+ T cells may contribute to the destruction of pancreatic β-cells in type 1 diabetes.[3]

-

Psoriasis: ITGA4 is implicated in this chronic inflammatory skin condition where it is involved in altering cell adhesion molecules.[4]

-

Sjögren's Syndrome: While direct evidence is still being gathered, the general role of immune cell trafficking in the pathogenesis of Sjögren's syndrome suggests a potential involvement of ITGA4.[5][6]

-

Autoimmune Vasculitis: The infiltration of inflammatory cells into blood vessel walls is a hallmark of vasculitis, and ITGA4-mediated adhesion is a likely contributor to this process.[7]

-

Autoimmune Skin Blistering Diseases: In conditions like bullous pemphigoid and pemphigus vulgaris, the recruitment of inflammatory cells to the skin is a key pathogenic feature, and ITGA4 may play a role in this process.[8][9]

Therapeutic Targeting of ITGA4

The critical role of ITGA4 in leukocyte trafficking has led to the development of therapeutic agents that specifically inhibit its function. These agents are primarily monoclonal antibodies that block the interaction of ITGA4-containing integrins with their ligands.

Natalizumab (Tysabri®)

Natalizumab is a humanized monoclonal antibody that targets the α4 subunit of integrins, thereby blocking both VLA-4 and α4β7. By inhibiting the interaction of VLA-4 with VCAM-1, Natalizumab prevents the migration of lymphocytes across the blood-brain barrier, making it an effective therapy for relapsing-remitting multiple sclerosis.[10] Its blockade of α4β7 also provides a therapeutic benefit in Crohn's disease.

Vedolizumab (Entyvio®)

Vedolizumab is a humanized monoclonal antibody that specifically targets the α4β7 integrin. This gut-selective mechanism of action makes it a highly effective treatment for Crohn's disease and ulcerative colitis by preventing the migration of inflammatory cells into the gastrointestinal tract, without causing systemic immunosuppression.[11]

Quantitative Data on ITGA4-Targeted Therapies

The efficacy of Natalizumab and Vedolizumab has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of Natalizumab in Multiple Sclerosis

| Clinical Trial | Outcome Measure | Natalizumab Group | Placebo Group | p-value |

| AFFIRM [12] | Annualized Relapse Rate | 0.25 | 0.74 | <0.0001 |

| Disability Progression (at 2 years) | 17% | 29% | <0.001 | |

| Free of Clinical Disease Activity (at 2 years) | 64% | 39% | <0.0001 | |

| TOP (Observational) [13] | Mean Annualized Relapse Rate | 0.31 (on therapy) | 1.99 (pre-therapy) | <0.0001 |

Table 2: Efficacy of Vedolizumab in Crohn's Disease

| Clinical Trial | Outcome Measure | Vedolizumab Group | Placebo Group | p-value |

| GEMINI II [14] | Clinical Remission at Week 52 | 39% | 22% | <0.001 |

| Corticosteroid-Free Remission at Week 52 | 32% | 16% | 0.001 | |

| VISIBLE 2 [11] | Clinical Remission at Week 52 (SC) | 48.0% | 34.3% | 0.008 |

| Enhanced Clinical Response at Week 52 (SC) | 52.0% | 44.8% | 0.167 | |

| Real-World Data [15] | Clinical Benefit at 52 weeks | 59.4% | N/A | N/A |

Table 3: Dosing and Administration

| Drug | Indication | Dosing Regimen |

| Natalizumab [3][16] | Multiple Sclerosis | 300 mg intravenous infusion every 4 weeks |

| Vedolizumab [17][18] | Crohn's Disease | 300 mg intravenous infusion at weeks 0, 2, and 6, then every 8 weeks |

Table 4: Binding Affinities of ITGA4 Inhibitors

| Drug | Target | Ligand | Binding Affinity (KD or IC50) |

| Natalizumab | α4β1 (VLA-4) | VCAM-1 | KD = 6.4 nM (monovalent Fab)[14][19] |

| Vedolizumab | α4β7 | MAdCAM-1 | IC50 = 0.02-0.06 µg/mL[20] |

Signaling Pathways Involving ITGA4

ITGA4-mediated cell adhesion triggers intracellular signaling cascades known as "outside-in" signaling, which can influence cell behavior, including proliferation, survival, and migration. Conversely, intracellular signals can modulate the affinity of integrins for their ligands, a process termed "inside-out" signaling.

ITGA4 "Inside-Out" Signaling Pathway

Chemokine binding to its G-protein coupled receptor (GPCR) on the leukocyte surface initiates a signaling cascade that leads to the activation of ITGA4-containing integrins. This process involves the recruitment of the cytoskeletal protein talin to the cytoplasmic tail of the integrin β subunit, which induces a conformational change in the extracellular domain, increasing its affinity for its ligand.

Caption: ITGA4 "Inside-Out" Signaling Pathway.

ITGA4 "Outside-In" Signaling Pathway

Upon ligand binding, ITGA4-containing integrins cluster on the cell surface, initiating a downstream signaling cascade that involves the activation of focal adhesion kinase (FAK) and Src family kinases. This leads to the activation of downstream pathways such as the PI3K/Akt and MAPK pathways, which regulate cell survival, proliferation, and migration.

Caption: ITGA4 "Outside-In" Signaling Pathway.

Experimental Protocols

Investigating the role of ITGA4 and the effects of its inhibitors requires a variety of specialized experimental techniques. The following sections provide detailed methodologies for key experiments.

Cell Adhesion Assay under Shear Flow

This assay simulates the physiological conditions of leukocyte adhesion to the endothelial lining of blood vessels.

Materials:

-

Flow chamber system (e.g., parallel plate flow chamber)

-

Syringe pump

-

Inverted microscope with a camera

-

Culture plates or slides coated with VCAM-1 or MAdCAM-1

-

Leukocyte cell suspension (e.g., primary lymphocytes or a cell line expressing ITGA4)

-

Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

-

Blocking agents (e.g., anti-ITGA4 antibody, Natalizumab, Vedolizumab)

Protocol:

-

Prepare the Coated Surface:

-

Coat the flow chamber slides or plates with recombinant VCAM-1 (10 µg/mL) or MAdCAM-1 (10 µg/mL) in PBS overnight at 4°C.

-

Wash the surface three times with PBS to remove unbound protein.

-

Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at room temperature.

-

Wash three times with PBS.

-

-

Prepare the Cell Suspension:

-

Harvest leukocytes and resuspend them in the assay buffer at a concentration of 1 x 10^6 cells/mL.

-

If using inhibitors, pre-incubate the cells with the blocking antibody or drug at the desired concentration for 30 minutes at 37°C.

-

-

Assemble the Flow Chamber:

-

Assemble the flow chamber according to the manufacturer's instructions, ensuring no air bubbles are trapped in the system.

-

Mount the chamber on the inverted microscope stage.

-

-

Perform the Adhesion Assay:

-

Perfuse the cell suspension through the chamber at a defined shear stress (e.g., 1-2 dyn/cm²) using the syringe pump.

-

Record a video of the cell interactions with the coated surface for a set period (e.g., 5-10 minutes).

-

Capture images from multiple fields of view.

-

-

Data Analysis:

-

Quantify the number of adherent cells per unit area from the captured images.

-

Analyze the video to determine the number of rolling and firmly adhered cells.

-

Compare the adhesion in the presence and absence of inhibitors to determine the effect of blocking ITGA4.

-

Caption: Workflow for Cell Adhesion Assay.

Flow Cytometry for ITGA4 Expression

This protocol allows for the quantification of ITGA4 expression on the surface of immune cells.

Materials:

-

Flow cytometer

-

FACS tubes

-

Cell suspension (e.g., peripheral blood mononuclear cells - PBMCs)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated anti-human CD49d (ITGA4) antibody

-

Fluorochrome-conjugated isotype control antibody

-

Fc block (to prevent non-specific antibody binding)

-

Viability dye (e.g., 7-AAD or a fixable viability stain)

Protocol:

-

Cell Preparation:

-

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Wash the cells twice with PBS.

-

Resuspend the cells in flow cytometry staining buffer at a concentration of 1 x 10^7 cells/mL.

-

-

Fc Receptor Blocking:

-

Add 100 µL of the cell suspension (1 x 10^6 cells) to each FACS tube.

-

Add Fc block according to the manufacturer's instructions and incubate for 10 minutes at 4°C.

-

-

Antibody Staining:

-

Add the fluorochrome-conjugated anti-ITGA4 antibody to the sample tubes at the predetermined optimal concentration.

-

Add the corresponding isotype control antibody to the control tubes.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Washing:

-

Wash the cells twice by adding 2 mL of flow cytometry staining buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.

-

-

Viability Staining (if not using a fixable dye earlier):

-

Resuspend the cells in 100 µL of staining buffer and add the viability dye (e.g., 7-AAD) just before analysis.

-

-

Data Acquisition:

-

Acquire the samples on the flow cytometer.

-

Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.

-

-

Data Analysis:

-

Gate on the live, single-cell population.

-

Analyze the expression of ITGA4 on the cell population of interest by comparing the fluorescence intensity of the anti-ITGA4 stained sample to the isotype control.

-

Caption: Workflow for Flow Cytometry.

Conclusion and Future Directions

ITGA4 has unequivocally been established as a cornerstone therapeutic target in the management of certain autoimmune disorders, most notably multiple sclerosis and inflammatory bowel disease. The development of monoclonal antibodies that specifically inhibit ITGA4-mediated leukocyte trafficking has revolutionized the treatment landscape for these conditions, offering significant improvements in clinical outcomes for many patients. The success of Natalizumab and Vedolizumab underscores the therapeutic potential of targeting key steps in the inflammatory cascade.

Despite these advances, there remain areas for future exploration. The development of small molecule inhibitors of ITGA4 could offer advantages in terms of oral administration and potentially reduced immunogenicity. Furthermore, a deeper understanding of the nuances of ITGA4 signaling in different immune cell subsets and disease contexts may pave the way for more targeted and personalized therapeutic approaches. The role of ITGA4 in a broader spectrum of autoimmune diseases also warrants further investigation, which could expand the therapeutic applications of ITGA4-targeted therapies. As our knowledge of the intricate molecular mechanisms governing immune cell trafficking continues to grow, so too will our ability to develop more effective and safer therapies for autoimmune diseases by targeting critical molecules like ITGA4.

References

- 1. Frontiers | Measuring Leukocyte Adhesion to (Primary) Endothelial Cells after Photon and Charged Particle Exposure with a Dedicated Laminar Flow Chamber [frontiersin.org]

- 2. Threshold Levels of Fluid Shear Promote Leukocyte Adhesion through Selectins (CD62L,P,E) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrin α4β7 switches its ligand specificity via distinct conformer-specific activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immune checkpoints in autoimmune vasculitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sjogrenssyndromenews.com [sjogrenssyndromenews.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Pemphigus and Pemphigoid: from disease mechanisms to druggable pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression of Selected Integrins and Selectins in Bullous Pemphigoid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proposed Mechanism of Action (MOA) | TYSABRI® (natalizumab) HCP [tysabrihcp.com]

- 11. A product review of vedolizumab in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. How is integrin activated? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. VLA-4 - Wikipedia [en.wikipedia.org]

- 18. Aspects of VLA-4 and LFA-1 regulation that may contribute to rolling and firm adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. How Natalizumab Binds and Antagonizes α4 Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ITGA4 integrin subunit alpha 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of VLA-4 Mediated Cell Adhesion

Audience: Researchers, scientists, and drug development professionals.

Executive Summary